1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 4-position. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or alkyl derivatives.
Scientific Research Applications
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1H-pyrrole-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-1H-pyrrole-2-carboxylic acid: Lacks the amino group, which affects its ability to form hydrogen bonds and interact with biological targets.
1-Amino-4-chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and reactivity
Uniqueness
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and bromine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Biological Activity
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a pyrrole ring with an amino group at position 1, a bromine atom at position 4, and a carboxylic acid group at position 2. The compound can be synthesized through various methods, including:
- Condensation Reactions : Combining carboxylic acids with amines under specific conditions to form the pyrrole structure.
- Cyclization Techniques : Utilizing acid-mediated cyclization to achieve the desired heterocyclic configuration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, related compounds have shown significant antiproliferative activities against various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : Studies indicate that certain pyrrole derivatives can trigger programmed cell death in tumor cells.
- Cell Cycle Arrest : Compounds have been observed to induce S-phase arrest in cancer cells, preventing further proliferation.
A study reported that a derivative of this compound exhibited an IC50 value of approximately 44.63 µM against human melanoma cells, demonstrating comparable efficacy to established chemotherapeutic agents like cisplatin .
Antibacterial Activity
Pyrrole derivatives have also been investigated for their antibacterial properties. Compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle regulation.
Case Study 1: Antiproliferative Effects
In a controlled study involving SH-4 melanoma cells, treatment with a pyrrole derivative led to a significant increase in apoptotic cell populations after 48 hours. The study utilized flow cytometry to quantify apoptosis and found that the compound induced early apoptosis more effectively than other tested derivatives .
Case Study 2: Antibacterial Efficacy
Another research effort evaluated the antibacterial activity of pyrrole derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated that certain derivatives had MIC values as low as 3.12 μg/mL, showcasing their potential as effective antibacterial agents .
Comparative Analysis
Compound | IC50 (µM) | Target Cell Type | Mechanism of Action |
---|---|---|---|
1-Amino-4-bromo-1H-pyrrole | 44.63 | Human melanoma | Induces apoptosis, S-phase arrest |
Cisplatin | 18.2 | Various cancer types | DNA crosslinking |
Pyrrole benzamide derivative | 3.12 | Staphylococcus aureus | Bacterial growth inhibition |
Properties
IUPAC Name |
1-amino-4-bromopyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-3-1-4(5(9)10)8(7)2-3/h1-2H,7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSPQTNVEDFKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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